![molecular formula C17H19N3O7S B021791 4-(4-Guanidinobenzoyloxy)phenylacetic acid CAS No. 71079-09-9](/img/structure/B21791.png)
4-(4-Guanidinobenzoyloxy)phenylacetic acid
Overview
Description
“4-(4-Guanidinobenzoyloxy)phenylacetic acid” is a chemical compound with the molecular formula C17H19N3O7S . It is the active metabolite of the serine protease inhibitor camostat mesilate .
Synthesis Analysis
The compound is a metabolite of camostat mesilate, an oral serine protease inhibitor used to treat chronic pancreatitis and reflux esophagitis . Camostat mesilate is rapidly converted into 4-(4-Guanidinobenzoyloxy)phenylacetic acid in the presence of serum .Molecular Structure Analysis
The molecular structure of “4-(4-Guanidinobenzoyloxy)phenylacetic acid” is represented by the InChI string:InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
. The molecular weight of the compound is 313.31 g/mol . Chemical Reactions Analysis
The compound is a metabolite of camostat mesilate, which is rapidly converted into 4-(4-Guanidinobenzoyloxy)phenylacetic acid in the presence of serum .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.31 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 313.10625597 g/mol .Scientific Research Applications
Antiviral Protease Inhibitor
FOY-251 is an active metabolite of the antiviral protease inhibitor camostat . It inhibits transmembrane serine protease 2 (TMPRSS2; IC 50 = 33.3 nM) .
Inhibition of SARS-CoV-2 Entry
FOY-251 inhibits entry of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pseudotyped particles in Calu-3 cells (EC 50 = 178 nM) and reduces viral titers .
Pharmacokinetic-Pharmacodynamic Model
A one-compartment pharmacokinetic (PK)/pharmacodynamic (PD) model for camostat and the active metabolite FOY-251 was developed . This model incorporates TMPRSS2 reversible covalent inhibition by FOY-251 .
COVID-19 Treatment Research
FOY-251 is being investigated for its potential use in the treatment of COVID-19 . The model predicts that 95% inhibition of TMPRSS2 is required for 50% inhibition of viral entry efficiency .
Respiratory Tract Viral Load Reduction
Even modestly reducing viral entry and respiratory tract viral load may reduce disease progression . This is particularly relevant in the context of COVID-19 treatment.
Medicinal Chemistry Approaches
The modeling of FOY-251 also supports medicinal chemistry approaches to enhancing PK/PD and potency of the camostat molecule .
Mechanism of Action
Target of Action
FOY 251 is an active metabolite of the drug Camostat . It acts primarily as a proteinase inhibitor . Its main target is the transmembrane serine protease 2 (TMPRSS2) .
Mode of Action
FOY 251 inhibits TMPRSS2, a protein that plays a crucial role in the entry of certain viruses, including SARS-CoV-2, into human cells . By inhibiting TMPRSS2, FOY 251 can prevent the virus from entering the cells, thereby inhibiting infection .
Biochemical Pathways
The inhibition of TMPRSS2 by FOY 251 affects the pathway of viral entry into human cells. Specifically, it prevents the SARS-CoV-2 virus from using TMPRSS2 to prime the SARS-CoV-2 spike protein for host cell entry .
Pharmacokinetics
After administration, Camostat mesylate is rapidly converted to FOY 251 by carboxylesterase . The low hepatic extraction rate of Camostat mesylate and its metabolites leads to high concentrations of the active metabolite FOY 251 in plasma .
Result of Action
The primary result of FOY 251’s action is the inhibition of SARS-CoV-2 infection in cell assays . By preventing the virus from entering human cells, FOY 251 can potentially reduce the severity of COVID-19 infections .
Action Environment
The action of FOY 251 can be influenced by various environmental factors. For instance, the presence of esterases in the body can affect the conversion of Camostat mesylate to FOY 251 . .
properties
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOPIDYHUYOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991365 | |
Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Guanidinobenzoyloxy)phenylacetic acid | |
CAS RN |
71079-09-9 | |
Record name | Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71079-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Guanidinobenzoyloxy)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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